N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
Description
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a sulfonamide derivative featuring a 5-ethyl-1,3,4-thiadiazole core linked to a phenylsulfamoyl group and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. This compound integrates a sulfamoyl bridge (N-SO₂) critical for interactions with biological targets, a 1,3,4-thiadiazole ring known for its metabolic stability, and a benzodioxine group that may enhance lipophilicity and receptor binding .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)13-9-7-12(8-10-13)20-18(24)16-11-27-14-5-3-4-6-15(14)28-16/h3-10,16H,2,11H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDSPXCBQUJXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with sulfonyl chlorides under basic conditions.
Coupling with the Benzodioxine Moiety: The final step involves coupling the thiadiazole-sulfamoyl intermediate with the benzodioxine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfamoyl group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole-Sulfamoyl-Phenyl Core
Key Comparative Insights
- Thiadiazole Substitution : The ethyl group in the target compound (vs. methyl in sulfamethizole intermediates) may enhance steric hindrance, reducing metabolic degradation .
- Carboxamide Variations : The benzodioxine carboxamide in the target compound offers a unique balance of lipophilicity and hydrogen-bonding capacity compared to nitro (electron-withdrawing) or benzoyl (π-stacking) substituents .
- Biological Activity : Sulfamethizole derivatives (e.g., ) exhibit antibacterial properties via dihydropteroate synthase inhibition. The benzodioxine group in the target compound could redirect activity toward eukaryotic targets (e.g., GPCRs or ion channels) .
- Physicochemical Properties : The target compound’s estimated logP (~2.5–3.0) suggests moderate lipophilicity, favorable for membrane permeability. In contrast, acetamide derivatives (logP ~3.086) may face solubility challenges .
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with promising biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Overview of the Compound
This compound belongs to the class of thiadiazole derivatives and features a unique structure combining a thiadiazole ring with sulfonamide and benzodioxine moieties. These structural elements are critical for its biological properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis involves several steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
- Sulfonamide Formation : The thiadiazole derivative is reacted with sulfonyl chlorides.
- Coupling with Benzodioxine : The final step involves coupling the sulfonamide derivative with a benzodioxine component.
Table 1: Summary of SAR for Thiadiazole Derivatives
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| 1 | Thiadiazole with sulfonamide | Antimicrobial | |
| 2 | Thiadiazole with naphthalene | Anticancer | |
| 3 | Naphthalene derivative only | Low activity |
The SAR studies indicate that modifications to the thiadiazole and benzodioxine rings can enhance biological potency. For instance, increased lipophilicity generally improves antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antimicrobial properties. In particular:
- In vitro studies have shown effectiveness against various strains of bacteria and fungi.
- The presence of the thiadiazole moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell walls.
Anticancer Activity
A pivotal study evaluated the anticancer properties against several cancer cell lines:
- HepG2 Cancer Cell Line : The compound demonstrated an EC50 value of 10.28 μg/mL, indicating potent cytotoxicity against liver cancer cells. This was comparable to known anticancer agents .
Table 2: Anticancer Activity Data
The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by increased DNA fragmentation and other apoptotic markers.
Anti-inflammatory Properties
Compounds similar to this compound have been noted for their anti-inflammatory effects:
- In vitro assays showed inhibition of pro-inflammatory cytokines in cell cultures treated with the compound .
Case Studies and Research Findings
Several studies have provided insights into the biological activities associated with this compound:
- Antimicrobial Efficacy : A study highlighted that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Studies : Another investigation focused on its effects on breast cancer cells (MCF-7), revealing strong antiproliferative effects and apoptosis induction .
- Molecular Docking Studies : These studies have been conducted to elucidate binding interactions between the compound and target proteins involved in cancer progression .
Q & A
Q. How are crystallographic data used to validate the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
